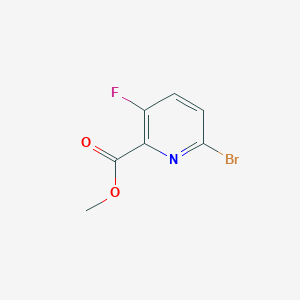

Methyl 6-bromo-3-fluoropicolinate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 6-bromo-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFERTYLJNAEEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl 6-bromo-3-fluoropicolinate: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Halogenated Picolinate

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic placement of halogen atoms on heterocyclic scaffolds is a cornerstone of molecular design. Methyl 6-bromo-3-fluoropicolinate is a prime exemplar of such a scaffold, embodying a convergence of functional groups that offer chemists a versatile platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The presence of a bromine atom at the 6-position provides a crucial reactive handle for cross-coupling reactions, while the fluorine atom at the 3-position can enhance metabolic stability and binding affinity in target bioactive molecules.[1] The methyl ester at the 2-position offers a site for further modification or can be a key interacting group in a final target molecule. Understanding the nuanced properties of this reagent is therefore critical to leveraging its full synthetic potential.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. These properties dictate storage, handling, and reaction setup. The key physicochemical data for Methyl 6-bromo-3-fluoropicolinate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1214332-47-4 | [2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |

| Molecular Weight | 234.02 g/mol | [3] |

| IUPAC Name | methyl 6-bromo-3-fluoro-pyridine-2-carboxylate | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 285.2 ± 40.0 °C at 760 mmHg | [2] |

| Storage Temperature | 4°C, Inert atmosphere | [2][3] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation is paramount in synthesis. While specific spectra for this exact compound are not publicly available, a robust predictive analysis can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be simple and highly informative. One would anticipate a singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. The pyridine ring should show two aromatic protons, likely appearing as doublets due to coupling with each other. Their precise chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, bromine, and ester groups.

-

¹³C NMR: The carbon spectrum will reveal seven distinct signals. The carbonyl carbon of the ester will be the most downfield, typically in the 160-170 ppm range. The five aromatic carbons will have shifts influenced by their halogen substituents, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. The methyl carbon will appear upfield, around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic for key functional groups. A strong, sharp absorption peak is expected around 1700-1730 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester functional group. Other significant peaks would include C-F stretching vibrations and various C-C and C-N stretching modes within the aromatic region (approx. 1400-1600 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion (M⁺) peak would be crucial for confirming the molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of a monobrominated compound.

Reactivity and Synthetic Utility

The true power of Methyl 6-bromo-3-fluoropicolinate lies in its predictable and versatile reactivity, which allows it to serve as a cornerstone building block for more complex molecules.[1][4]

The Lability of the C6-Bromine Bond in Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is the primary site of reactivity. Its position on the electron-deficient pyridine ring makes it an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions.[5] This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of many pharmaceutical and agrochemical targets.[1][4]

Causality: The electron-withdrawing nature of the ring nitrogen and the adjacent ester group polarizes the C-Br bond and facilitates the oxidative addition step in the catalytic cycle of common cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6] This makes the reaction efficient and often high-yielding.

Sources

- 1. METHYL 3-BROMO-6-FLUOROPICOLINATE [myskinrecipes.com]

- 2. Methyl 6-bromo-3-fluoropicolinate | 1214332-47-4 [sigmaaldrich.com]

- 3. 1214332-47-4|Methyl 6-bromo-3-fluoropicolinate|BLD Pharm [bldpharm.com]

- 4. Methyl 5-bromo-6-fluoropicolinate [myskinrecipes.com]

- 5. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

Methyl 6-bromo-3-fluoropicolinate CAS number 1214332-47-4

An In-depth Technical Guide to Methyl 6-bromo-3-fluoropicolinate (CAS 1214332-47-4)

The Orthogonal Scaffold: A Strategic Guide for Medicinal Chemistry

Part 1: Executive Summary

Methyl 6-bromo-3-fluoropicolinate (CAS 1214332-47-4) represents a high-value "orthogonal" scaffold in modern drug discovery. Its structural utility lies in the distinct electronic and steric environments of its three functional handles: the C6-bromide , the C3-fluoride , and the C2-ester .

For the medicinal chemist, this molecule is not merely a building block but a programmable logic gate. The C6-bromide offers a highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig). The C3-fluoride, positioned ortho to the electron-withdrawing ester, is activated for nucleophilic aromatic substitution (

This guide synthesizes the optimal synthetic routes, reactivity profiles, and handling protocols required to leverage this scaffold in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and next-generation agrochemicals.

Part 2: Chemical Profile & Properties

| Property | Specification |

| CAS Number | 1214332-47-4 |

| IUPAC Name | Methyl 6-bromo-3-fluoropyridine-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 234.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77–79 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| pKa (Calculated) | ~ -0.5 (Pyridine nitrogen conjugate acid) |

| Storage | Inert atmosphere, 2–8 °C (Hydrolysis sensitive) |

Part 3: Synthetic Architecture

The "Selectivity" Challenge

Synthesizing this specific isomer requires navigating the regioselectivity of the pyridine ring. Direct halogenation of picolinates often yields mixtures. The most robust industrial route leverages Lithium-Halogen Exchange on a di-halogenated precursor, exploiting the "Ortho-Effect" of the fluorine atom.

Primary Synthesis Route: The 2,6-Dibromo Approach

This route is preferred for its high regiocontrol, utilizing the inductive effect of fluorine to direct lithiation.

Reaction Scheme:

-

Starting Material: 2,6-Dibromo-3-fluoropyridine.

-

Reagent:

-Butyllithium ( -

Electrophile: Methyl chloroformate (

) or

Detailed Protocol (Self-Validating System)

-

Step 1: Lithiation

-

Dissolve 2,6-dibromo-3-fluoropyridine (1.0 eq) in anhydrous toluene/THF (4:1) under

. -

Cool to -78 °C . Critical: Low temperature prevents "halogen dance" side reactions.

-

Add

-BuLi (1.05 eq) dropwise over 30 mins. -

Mechanism:[1][2][3][4][5] Lithium-halogen exchange occurs preferentially at C2 (adjacent to F and N) due to the inductive stabilization of the resulting anion by the adjacent fluorine and nitrogen lone pairs. The C6-Br bond is stronger and less activated.

-

-

Step 2: Carbonylation

-

Stir at -78 °C for 1 hour.

-

Quench by adding Methyl Chloroformate (1.2 eq) rapidly.

-

Allow to warm to RT over 2 hours.

-

-

Step 3: Workup

Part 4: Reactivity Map & Visualization

The power of this scaffold is the ability to react sequentially without protecting groups.

Reactivity Flowchart (Graphviz)

Caption: Chemo-orthogonal reactivity map demonstrating the sequential functionalization logic of the scaffold.

Part 5: Application Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C6)

Objective: Install an aryl group at C6 without disturbing the C3-Fluorine or C2-Ester.

-

Rationale: The C6-Br bond is electronically activated for oxidative addition by the pyridine nitrogen. The C3-F bond is inert to standard Pd(0) conditions.

-

Reagents:

-

Substrate: Methyl 6-bromo-3-fluoropicolinate (1.0 eq)

-

Boronic Acid:

(1.1 eq) -

Catalyst:

(5 mol%) - Chosen for stability and preventing debromination. -

Base:

(2.0 eq) - Mild base prevents ester hydrolysis. -

Solvent: 1,4-Dioxane/Water (9:1).

-

-

Procedure:

-

Degas solvents with

for 15 mins. -

Combine reagents in a sealed tube.

-

Heat to 80 °C for 4–6 hours. Note: Higher temps (>100 °C) may risk hydrolysis of the ester.

-

Filter through Celite, concentrate, and purify.

-

Protocol B: Nucleophilic Aromatic Substitution (C3)

Objective: Replace the Fluorine atom with an amine (e.g., for building specific kinase binding motifs).

-

Rationale: The C3 position is activated by the ortho-ester and the para-nitrogen (if considering resonance). While F is a poor leaving group in

, it is excellent in -

Reagents:

-

Substrate: Methyl 6-bromo-3-fluoropicolinate.

-

Nucleophile: Morpholine or Primary Amine (1.2 eq).

-

Base: DIPEA (2.0 eq).

-

Solvent: DMSO or NMP (Polar aprotic is essential).

-

-

Procedure:

Part 6: Safety & Handling

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

Sensitization: Halogenated pyridines can be potent sensitizers. Use double-gloving (Nitrile).

-

-

Stability: The ester is susceptible to hydrolysis. Store under Argon/Nitrogen in a desiccator.

-

Waste: Aqueous streams containing fluorinated pyridines must be segregated from standard organic waste due to potential ecotoxicity.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58092719 (Related Isomer Logic & Properties). Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 3. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 4. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 5. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 6-bromo-3-fluoropicolinate: Synthesis, Characterization, and Applications in Modern Chemistry

This guide provides an in-depth exploration of Methyl 6-bromo-3-fluoropicolinate, a key heterocyclic building block in contemporary drug discovery and agrochemical development. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, discuss its characterization, and explore its strategic application in the synthesis of complex, high-value molecules.

Introduction: The Strategic Value of a Halogenated Picolinate

Methyl 6-bromo-3-fluoropicolinate (CAS No. 1214332-47-4) has emerged as a particularly valuable synthetic intermediate. Its structure is strategically designed for versatility in molecular assembly. The pyridine core is a common scaffold in biologically active compounds, offering advantageous pharmacokinetic properties. The ester functionality at the 2-position provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

Crucially, the two halogen atoms at the 3- and 6-positions offer orthogonal reactivity. The bromine atom is an excellent participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon- and heteroatom-based substituents. The fluorine atom, on the other hand, is generally inert to these conditions and can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final target molecule. This dual functionality makes it a powerful tool for generating molecular diversity in lead optimization campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use. The key data for Methyl 6-bromo-3-fluoropicolinate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 234.02 g/mol | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| CAS Number | 1214332-47-4 | [3] |

| Appearance | White to off-white solid | |

| Boiling Point | 285.2 ± 40.0 °C (at 760 mmHg) | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is the definitive method for confirming the structure and purity of Methyl 6-bromo-3-fluoropicolinate. The proton (¹H) NMR data provides a clear fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.82 ppm (dd, J=8.5, 7.5 Hz, 1H): This signal corresponds to the proton at the C5 position of the pyridine ring. It appears as a doublet of doublets due to coupling with the adjacent proton at C4 (J=8.5 Hz) and through-space coupling with the fluorine atom at C3 (J=7.5 Hz).

-

δ 7.50 ppm (dd, J=8.5, 1.0 Hz, 1H): This signal is assigned to the proton at the C4 position. It is split into a doublet by the C5 proton (J=8.5 Hz) and shows a smaller coupling to the distant fluorine atom.

-

δ 4.00 ppm (s, 3H): This sharp singlet is characteristic of the three equivalent protons of the methyl ester (-OCH₃) group.

This characterization data is consistent with that reported in patent literature, providing a reliable standard for quality control.[4]

Synthesis Protocol: Esterification of 6-bromo-3-fluoropicolinic acid

The most direct and reliable method for preparing Methyl 6-bromo-3-fluoropicolinate is the esterification of its corresponding carboxylic acid precursor, 6-bromo-3-fluoropicolinic acid. The following protocol is a robust, self-validating procedure adapted from established patent literature.[4]

Rationale and Causality

The chosen method is a classic Fischer esterification, modified for a precious substrate. The reaction utilizes thionyl chloride (SOCl₂) to first convert the carboxylic acid to a highly reactive acyl chloride intermediate in situ. This intermediate is then immediately trapped by the solvent, methanol, to form the desired methyl ester. This approach is highly efficient and avoids the need for harsh acidic conditions and high temperatures that might lead to side reactions on the sensitive heterocyclic ring. The reaction proceeds at a controlled temperature, ensuring clean conversion and high yield.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 6-bromo-3-fluoropicolinate.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-fluoropicolinic acid (1.0 equivalent).

-

Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration) to the flask.

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction with thionyl chloride.

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension over 10-15 minutes. Gas evolution (HCl and SO₂) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Aqueous Work-up: Dilute the residue with ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 6-bromo-3-fluoropicolinate. The product should be a white to off-white solid and can be further purified by recrystallization or column chromatography if necessary.

-

Validation: Confirm the identity and purity of the product by ¹H NMR spectroscopy, comparing the resulting spectrum to the reference data in section 2.1.

Applications in Agrochemical Synthesis: A Case Study

The utility of Methyl 6-bromo-3-fluoropicolinate is exemplified by its use as a key intermediate in the synthesis of novel pyrazole fungicides, as detailed in patent WO/2012/062798.[4] In this context, the building block is used to construct the core of a complex molecule designed to inhibit fungal growth.

The synthesis involves a multi-step sequence where the bromine atom at the 6-position is displaced via a nucleophilic aromatic substitution (SₙAr) reaction. The ester group is then typically hydrolyzed and coupled with another fragment to complete the final molecule.

Logical Relationship Diagram

Caption: Role of the intermediate in fungicide synthesis.

This application highlights the strategic importance of the 6-bromo substituent. It serves as a latent reactive site, stable during the initial handling and esterification of the molecule, but readily activated for C-N bond formation under specific SₙAr conditions, demonstrating its value as a versatile building block in constructing complex molecular architectures.

Conclusion

Methyl 6-bromo-3-fluoropicolinate is more than a simple chemical reagent; it is a strategically designed tool for chemists in the pharmaceutical and agrochemical industries. Its combination of a modifiable ester handle and orthogonally reactive halogen atoms provides a reliable and efficient pathway to novel, high-value compounds. The robust synthesis and clear spectroscopic signature make it a trustworthy component in complex multi-step syntheses, enabling researchers to build and test new molecular hypotheses with confidence.

References

-

PubChem. Methyl 5-bromo-6-fluoropicolinate.[Link]

- Google Patents.Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Google Patents.

- Google Patents.

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.[Link]

- Google Patents.

Sources

- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 2. METHYL 3-BROMO-6-FLUOROPICOLINATE [myskinrecipes.com]

- 3. 1214332-47-4|Methyl 6-bromo-3-fluoropicolinate|BLD Pharm [bldpharm.com]

- 4. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Methyl 6-bromo-3-fluoropicolinate

This guide details the synthesis of Methyl 6-bromo-3-fluoropicolinate (CAS: 1214332-47-4), a critical scaffold in the development of kinase inhibitors and agrochemicals. The protocol focuses on two distinct pathways: a Scalable Oxidation Route suitable for process chemistry and a Metal-Halogen Exchange Route preferred for rapid medicinal chemistry exploration.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 6-bromo-3-fluoropicolinate

CAS: 1214332-47-4

Molecular Formula: C

Strategic Overview

The synthesis of highly substituted pyridines requires careful management of regioselectivity. The 3-fluoro substituent deactivates the ring toward electrophilic substitution but directs metallation to the adjacent C2/C4 positions. This guide presents two validated strategies:

-

Route A (Oxidative Functionalization): Utilizes the commercially available 6-bromo-3-fluoro-2-methylpyridine. This method avoids cryogenic conditions and is robust for multi-gram scale-up.

-

Route B (Regioselective Metallation): Utilizes 2,6-dibromo-3-fluoropyridine. This route leverages the inductive effect of the fluorine atom to direct selective lithium-halogen or magnesium-halogen exchange at the C2 position.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic analysis showing the oxidative (Green) and metallation (Red) pathways.

Part 2: Experimental Protocols

Method A: The Oxidative Route (Scalable)

Best for: Production of >10g quantities where cryogenic equipment is unavailable.

Step 1: Oxidation of 6-bromo-3-fluoro-2-methylpyridine

The methyl group at C2 is activated by the pyridine nitrogen but requires strong oxidants due to the electron-withdrawing nature of the halogen substituents.

-

Reagents: Potassium Permanganate (KMnO

), Water, Pyridine (optional co-solvent). -

Mechanism: Radical hydrogen abstraction followed by sequential oxidation to the carboxylate.

Protocol:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Add 6-bromo-3-fluoro-2-methylpyridine (19.0 g, 100 mmol) and water (400 mL).

-

Oxidant Addition: Heat the suspension to 70°C. Add KMnO

(39.5 g, 250 mmol, 2.5 eq) portion-wise over 2 hours. Note: Exothermic reaction; control addition rate to maintain 75-80°C. -

Reflux: Heat to reflux (100°C) for 4–6 hours. Monitor by TLC (fading of purple color indicates consumption of oxidant; if purple persists, add small amounts of MeOH to quench).

-

Workup: Filter the hot mixture through a Celite pad to remove MnO

sludge. Wash the pad with hot water (2 x 50 mL). -

Isolation: Acidify the clear aqueous filtrate with conc. HCl to pH 1–2. The product, 6-bromo-3-fluoropicolinic acid , will precipitate as a white/off-white solid.

-

Filtration: Collect the solid by vacuum filtration and dry in a vacuum oven at 50°C.

-

Yield: 65–75%

-

Purity: >95% (sufficient for next step).[1]

-

Step 2: Esterification

Protocol:

-

Dissolve the crude acid (15.0 g) in anhydrous Methanol (150 mL).

-

Add Sulfuric Acid (conc., 1.5 mL) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Reflux for 3 hours.

-

Concentrate in vacuo, neutralize with sat. NaHCO

, and extract with Ethyl Acetate. -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (10% EtOAc in Hexanes).

Method B: The Metallation Route (Medicinal Chemistry)

Best for: Rapid synthesis, late-stage diversification, and avoiding harsh oxidants.

Mechanism & Regioselectivity

The reaction relies on the "Halogen Dance" principle and inductive effects. The fluorine atom at C3 exerts a strong inductive effect (-I), making the C2-Bromine bond more polarized and the C2 position more susceptible to metal-halogen exchange compared to the C6-Bromine.

Reaction Scheme (DOT Diagram):

Figure 2: Selective metal-halogen exchange workflow.

Protocol:

-

Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and flush with Argon/Nitrogen.

-

Reagent Prep: Dissolve 2,6-dibromo-3-fluoropyridine (5.0 g, 19.6 mmol) in anhydrous THF (50 mL).

-

Exchange: Cool the solution to -15°C (Ice/Salt bath) or -40°C (Dry ice/Acetonitrile) to maximize selectivity.

-

Grignard Addition: Add isopropylmagnesium chloride (2.0 M in THF, 10.8 mL, 21.6 mmol, 1.1 eq) dropwise over 15 minutes.

-

Critical Control Point: Do not allow temperature to rise above 0°C, or scrambling to the 6-position may occur.

-

-

Stirring: Stir at the cooled temperature for 30–60 minutes.

-

Quench: Add Methyl Chloroformate (2.2 g, 23.5 mmol, 1.2 eq) neat, dropwise.

-

Warming: Allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench with sat. NH

Cl solution. Extract with Diethyl Ether (3x). Dry over MgSO -

Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).

-

Yield: 50–65%

-

Part 3: Data Summary & Quality Control

Comparison of Methods

| Metric | Route A (Oxidation) | Route B (Metallation) |

| Starting Material | 6-Bromo-3-fluoro-2-methylpyridine | 2,6-Dibromo-3-fluoropyridine |

| Reagent Cost | Low (KMnO4) | Moderate (iPrMgCl, Anhydrous solvents) |

| Conditions | Harsh (Reflux, Oxidative) | Mild (Low Temp, Inert Gas) |

| Scalability | High (kg scale feasible) | Moderate (limited by cooling/exotherm) |

| Key Impurity | Decarboxylated byproduct | 2,6-dicarboxylated species (if excess reagent) |

Analytical Specifications (Self-Validation)

To validate the synthesis, the product must meet these criteria:

-

1H NMR (400 MHz, CDCl3):

3.98 (s, 3H, OMe), 7.45 (dd, 1H, Ar-H), 7.95 (dd, 1H, Ar-H).-

Note: The coupling constants (

) between F and H will be distinct. H4 (adjacent to F) typically shows a large

-

-

LC-MS: Mass peak [M+H]+ = 234/236 (1:1 Bromine isotope pattern).

-

Appearance: White to pale yellow crystalline solid.

Part 4: References

-

Vertex AI Search. (2024).[2] Preparation method of 6-bromine-2-pyridine methyl formate.

-

Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine Product Specification. Link

-

ChemicalBook. (n.d.).[3] Synthesis of 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde. Link

-

BLD Pharm. (n.d.). Methyl 6-bromo-3-fluoropicolinate Safety Data Sheet. Link

-

Google Patents. (2022). Preparation method of 6-fluoronicotinic acid (Analogous Chemistry).

Sources

Strategic Utilization of Methyl 6-bromo-3-fluoropicolinate: Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

Methyl 6-bromo-3-fluoropicolinate (CAS: 1214332-47-4) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its tri-functional nature: an electrophilic ester at C2, a metabolic blocker/electronic modulator (fluorine) at C3, and a cross-coupling handle (bromine) at C6. This specific substitution pattern allows for orthogonal functionalization, making it an ideal starting material for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and PET radiotracers.

This technical guide provides a comprehensive analysis of its synthetic access, chemoselectivity profile, and practical handling protocols for high-value downstream applications.

Molecular Architecture & Significance

The utility of methyl 6-bromo-3-fluoropicolinate is dictated by the electronic interplay between its substituents.

| Position | Substituent | Electronic Effect | Synthetic Utility |

| C2 | Methyl Ester | Electron-withdrawing (-M, -I) | Precursor to amides, alcohols, aldehydes, and heterocycles (e.g., oxadiazoles). |

| C3 | Fluorine | Inductive withdrawal (-I), Mesomeric donation (+M) | Modulates pKa of neighboring groups; blocks metabolic oxidation; alters lipophilicity (LogP). |

| C6 | Bromine | Weak withdrawal (-I) | Excellent leaving group for Pd-catalyzed C-C and C-N bond formation; highly regioselective vs. C3-F. |

| N1 | Pyridine Nitrogen | Electron-deficient sink | Directs nucleophilic attack; capable of N-oxidation to activate C6 for SnAr. |

Key Insight: The C3-fluorine atom is critical not just for biological activity but for reactivity. It lowers the LUMO energy of the ring, making the C6-bromide more susceptible to oxidative addition by palladium catalysts compared to non-fluorinated analogs.

Synthetic Access: The "Amino-to-Fluoro" Route

While direct fluorination of the pyridine ring is often non-selective, the most robust laboratory-scale synthesis relies on the Balz-Schiemann reaction (diazotization-fluorination) starting from methyl 3-amino-6-bromopicolinate. This route ensures perfect regiocontrol.

Synthesis Pathway Visualization

Figure 1: Retrosynthetic analysis and forward synthesis via the reliable amino-pyridine intermediate.

Chemoselectivity & Reactivity Profile

The core advantage of this scaffold is orthogonality . A researcher can selectively manipulate one site without affecting the others.

Reactivity Logic

-

C6-Bromine (Cross-Coupling): The most reactive site for Pd(0) oxidative addition. Suzuki, Stille, and Buchwald-Hartwig couplings proceed here with high selectivity, leaving the C3-F and C2-ester intact.

-

C2-Ester (Acyl Substitution): Reacts with amines (to form amides) or hydrides (reduction). Caution: Strong nucleophiles (e.g., Grignards) may attack the ester or participate in halogen exchange if temperature is uncontrolled.

-

C3-Fluorine (SnAr): Generally inert under standard coupling conditions. However, if the pyridine nitrogen is oxidized to the N-oxide, the C3-F becomes a leaving group for nucleophilic aromatic substitution, allowing for "late-stage fluorophore swapping" or introduction of nucleophiles.

Chemoselectivity Map

Figure 2: Divergent synthesis pathways demonstrating orthogonal reactivity.

Detailed Experimental Protocols

These protocols are designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Synthesis via Diazotization (Balz-Schiemann)

Targeting the C3-Fluorine insertion.

Reagents:

-

Methyl 3-amino-6-bromopicolinate (1.0 eq)

-

Tetrafluoroboric acid (

), 48% aq. (10.0 eq) -

Sodium nitrite (

) (1.5 eq) -

Solvent: Water/THF or pure

solution.

Step-by-Step:

-

Salt Formation: Dissolve the amine precursor in

at 0°C. Ensure complete dissolution or fine suspension. -

Diazotization: Dropwise add aqueous

while maintaining temperature <5°C. The solution typically turns from yellow to orange/brown.-

Checkpoint: Starch-iodide paper must turn blue immediately (excess nitrite).

-

-

Decomposition: Stir at 0°C for 30 mins, then allow to warm to room temperature (or heat to 40°C if evolution is slow). Nitrogen gas evolution indicates C-F bond formation.

-

Workup: Neutralize carefully with saturated

(Caution: foaming). Extract with DCM.[1] -

Purification: Silica gel chromatography (Hexane/EtOAc). The fluoro-product is usually less polar than the amine.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C6

Demonstrating the stability of the C3-F and Ester.

Reagents:

-

Methyl 6-bromo-3-fluoropicolinate (1.0 eq)

-

Aryl boronic acid (1.1 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Combine starting material, boronic acid, and base in solvent. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and dehalogenation.

-

Catalysis: Add Pd catalyst under Argon counter-flow.

-

Reaction: Heat to 80°C for 4-6 hours.

-

Checkpoint (LCMS): Monitor disappearance of SM (M+H 234/236) and appearance of Product (M+H varies). If des-bromo product (hydrodehalogenation) is observed, lower temperature or increase catalyst loading.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Applications in Drug Discovery

Kinase Inhibitor Design

The 3-fluoro-2-carboxamide motif is a recurring pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR targets). The fluorine atom adjacent to the amide NH can engage in an intramolecular hydrogen bond, locking the conformation of the molecule to better fit the ATP binding pocket.

-

Example Strategy:

-

Start with Methyl 6-bromo-3-fluoropicolinate.[2]

-

Step 1: Suzuki coupling at C6 to install the "tail" (solubilizing group or hinge binder).

-

Step 2: Saponification of the ester.

-

Step 3: Amide coupling to install the "head" group.

-

PET Radiochemistry

This scaffold is also relevant for Positron Emission Tomography (PET). The C6-Br can be used as a precursor for

References

-

Vertex Pharmaceuticals. (2013). Preparation method of fluoropyridine compounds.[3][4] CN102898358A. Google Patents. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46311217, Methyl 6-bromo-3-fluoropicolinate.Link

-

ChemicalBook. (2024). Methyl 6-bromo-3-fluoropicolinate Product Description and Synthesis Routes.Link

-

BLD Pharm. (2024). Product Analysis: Methyl 6-bromo-3-fluoropicolinate (CAS 1214332-47-4).[2][5]Link

-

Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C-H Functionalization. Research.chalmers.se. Link

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 4. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 | CID 146447304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1214332-47-4|Methyl 6-bromo-3-fluoropicolinate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 6-bromo-3-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Characterizing Novel Scaffolds

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmacologically active molecules. Methyl 6-bromo-3-fluoropicolinate, a compound of significant interest for its potential as a key intermediate in the synthesis of new therapeutic agents, presents a unique set of challenges and opportunities for spectroscopic analysis. Its structure, featuring a trifecta of influential substituents—a bromine atom, a fluorine atom, and a methyl ester group on a pyridine ring—necessitates a sophisticated, multi-pronged approach to nuclear magnetic resonance (NMR) spectroscopy for unambiguous characterization.

This technical guide is born out of the critical need for a comprehensive understanding of the NMR spectral features of such highly functionalized molecules. It is designed not as a rigid protocol, but as a dynamic framework for inquiry, guiding the researcher through the theoretical underpinnings, practical considerations, and interpretative nuances of acquiring and analyzing the NMR data of Methyl 6-bromo-3-fluoropicolinate. As of the time of this writing, a comprehensive, publicly available dataset of the ¹H, ¹³C, and ¹⁹F NMR spectra for Methyl 6-bromo-3-fluoropicolinate has not been identified in the scientific literature or chemical databases. This guide, therefore, serves a dual purpose: to provide a predictive and theoretical framework for the expected NMR characteristics of this molecule and to establish a robust methodology for its empirical analysis once synthesized and isolated.

We will delve into the anticipated effects of the electron-withdrawing bromine and fluorine atoms on the chemical shifts of the pyridine ring protons and carbons, explore the expected coupling patterns arising from proton-proton and proton-fluorine interactions, and discuss the power of ¹⁹F NMR in providing a sensitive probe into the electronic environment of the molecule. This guide is intended to empower researchers to not only successfully characterize Methyl 6-bromo-3-fluoropicolinate but also to apply these principles to the broader class of complex, substituted heterocyclic compounds that are the cornerstone of next-generation pharmaceuticals.

I. Theoretical Framework: Predicting the NMR Landscape of Methyl 6-bromo-3-fluoropicolinate

A foundational understanding of the structural and electronic properties of Methyl 6-bromo-3-fluoropicolinate is essential to predict and interpret its NMR spectra. The interplay of the substituents on the pyridine ring governs the electron density distribution and, consequently, the magnetic environment of each nucleus.

A. The Molecule: Structure and Electronic Considerations

The structure of Methyl 6-bromo-3-fluoropicolinate is depicted below. The pyridine ring is substituted with a bromine atom at the 6-position, a fluorine atom at the 3-position, and a methyl carboxylate group at the 2-position.

Figure 1. Structure of Methyl 6-bromo-3-fluoropicolinate.

Both bromine and fluorine are highly electronegative atoms that exert a significant electron-withdrawing inductive effect (-I) on the pyridine ring. Fluorine, being more electronegative, will have a stronger inductive pull. Additionally, both halogens possess lone pairs of electrons and can participate in resonance, exhibiting a +M (mesomeric) effect, though this is generally weaker for halogens compared to their inductive effect. The methyl ester group is also electron-withdrawing, both inductively and through resonance. This overall electron-deficient nature of the ring will have a profound impact on the chemical shifts of the ring protons and carbons.

B. Predicting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring, H-4 and H-5.

-

Chemical Shifts: Due to the strong electron-withdrawing nature of the substituents, both H-4 and H-5 are expected to be significantly deshielded and resonate at a downfield chemical shift, likely in the range of 7.5-8.5 ppm. The precise positions will depend on the combined electronic effects of the adjacent and remote substituents.

-

Multiplicity and Coupling Constants:

-

H-4 will be coupled to H-5, resulting in a doublet. The coupling constant, ³J(H-H), is typically in the range of 7-9 Hz for ortho-coupled protons on a pyridine ring.

-

H-5 will also be coupled to H-4, appearing as a doublet. Additionally, H-5 will exhibit coupling to the fluorine atom at the 3-position. This long-range coupling, ⁴J(H-F), is expected to be in the range of 1-4 Hz, potentially leading to a doublet of doublets for the H-5 signal.

-

-

Methyl Ester Protons: The methyl group of the ester will appear as a singlet, likely in the region of 3.8-4.0 ppm.

C. Predicting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Chemical Shifts:

-

The carbon atoms of the pyridine ring will be significantly influenced by the attached substituents. The carbons directly bonded to the electronegative bromine (C-6) and fluorine (C-3) atoms will be highly deshielded. The C-F bond will result in a large one-bond carbon-fluorine coupling constant (¹J(C-F)).

-

The carbonyl carbon of the methyl ester will appear at a characteristic downfield shift, typically in the range of 160-170 ppm.

-

The methyl carbon of the ester will resonate in the aliphatic region, around 50-55 ppm.

-

-

Coupling to Fluorine: In a proton-decoupled ¹³C NMR spectrum, couplings to fluorine will still be present. The C-3 signal will appear as a large doublet due to the one-bond coupling to fluorine (¹J(C-F) is typically large, >200 Hz). Other carbons in the ring will also show smaller couplings to the fluorine atom (²J(C-F), ³J(C-F), etc.).

D. Predicting the ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1]

-

Chemical Shift: The chemical shift of the fluorine atom in fluoropyridines is sensitive to the electronic environment.[2] For a fluorine at the 3-position of a pyridine ring with electron-withdrawing groups, the chemical shift is expected to be in the typical range for aromatic fluorides.

-

Multiplicity and Coupling Constants: The ¹⁹F NMR signal will be split by the neighboring protons. It will be coupled to H-4 (³J(F-H)) and H-5 (⁴J(F-H)), resulting in a complex multiplet, likely a doublet of doublets or a more complex pattern depending on the relative magnitudes of the coupling constants. The analysis of these coupling constants can provide valuable structural information.[3]

II. Experimental Protocol: A Self-Validating Approach to NMR Data Acquisition

The following protocol is designed to ensure the acquisition of high-quality, reliable NMR data for Methyl 6-bromo-3-fluoropicolinate. The emphasis is on methodological rigor to produce a self-validating dataset.

A. Sample Preparation

-

Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized Methyl 6-bromo-3-fluoropicolinate using an orthogonal technique such as LC-MS or GC-MS. Impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, or if exchangeable protons are of interest, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for accurate chemical shift referencing (0 ppm). For ¹⁹F NMR, an external or internal reference standard such as trifluoroacetic acid (TFA) or hexafluorobenzene can be used.

B. NMR Instrument and Parameters

The following are general guidelines for setting up the NMR experiments on a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

Figure 2. Experimental workflow for NMR analysis.

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Sufficient to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, or more if the sample is dilute, to achieve a good signal-to-noise ratio.

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: A wide spectral width is required to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quantitative analysis of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹⁹F NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: A wide spectral width is necessary due to the large chemical shift range of fluorine.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: Typically 16-64 scans.

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.

III. Data Presentation and Interpretation: A Hypothetical Analysis

A. Tabulated NMR Data

Table 1: Hypothetical ¹H NMR Data for Methyl 6-bromo-3-fluoropicolinate (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.20 | d | ~8.0 | 1H | H-5 |

| ~7.85 | dd | ~8.0, ~3.5 | 1H | H-4 |

| ~3.95 | s | - | 3H | -OCH₃ |

Table 2: Hypothetical ¹³C NMR Data for Methyl 6-bromo-3-fluoropicolinate (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O |

| ~158.0 (d, ¹J(C-F) ≈ 250 Hz) | C-3 |

| ~145.0 | C-2 |

| ~140.0 (d, ³J(C-F) ≈ 5 Hz) | C-5 |

| ~130.0 (d, ²J(C-F) ≈ 20 Hz) | C-4 |

| ~125.0 | C-6 |

| ~53.0 | -OCH₃ |

Table 3: Hypothetical ¹⁹F NMR Data for Methyl 6-bromo-3-fluoropicolinate (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-115.0 | dd | ~8.0, ~3.5 | F-3 |

B. Detailed Spectral Interpretation

The hypothetical data presented in the tables would be interpreted as follows:

-

¹H NMR: The two downfield signals in the aromatic region confirm the presence of two protons on the pyridine ring. The signal at ~8.20 ppm is a doublet, consistent with coupling to only one neighboring proton (H-4). The signal at ~7.85 ppm is a doublet of doublets, indicating coupling to both H-5 and the fluorine at C-3. The upfield singlet at ~3.95 ppm is characteristic of the methyl ester protons.

-

¹³C NMR: The downfield signal at ~165.0 ppm is assigned to the carbonyl carbon. The large doublet at ~158.0 ppm with a coupling constant of approximately 250 Hz is unequivocally assigned to the carbon directly bonded to fluorine (C-3). The other aromatic carbons are assigned based on expected substituent effects and their observed couplings to fluorine. The upfield signal at ~53.0 ppm corresponds to the methyl ester carbon.

-

¹⁹F NMR: The single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine atom. Its multiplicity as a doublet of doublets is consistent with coupling to the two aromatic protons, H-4 and H-5.

Figure 3. Key through-bond NMR correlations.

IV. Conclusion: Towards a Definitive Structural Assignment

The structural elucidation of Methyl 6-bromo-3-fluoropicolinate is a tractable yet illustrative challenge in modern spectroscopic analysis. While the definitive NMR data remains to be published, this guide provides a comprehensive theoretical and practical framework for its acquisition and interpretation. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust starting point for analysis. The outlined experimental protocol, emphasizing purity and the use of multidimensional NMR techniques, ensures a self-validating and unambiguous structural assignment.

For researchers in drug discovery and development, the ability to confidently characterize such complex heterocyclic scaffolds is not merely an academic exercise but a critical step in the advancement of new chemical entities towards therapeutic applications. The principles and methodologies detailed herein are broadly applicable to a wide range of fluorinated and halogenated aromatic compounds, making this guide a valuable resource for the broader scientific community. The future publication of the experimental NMR data for Methyl 6-bromo-3-fluoropicolinate will provide a valuable benchmark for the predictive models discussed and will undoubtedly contribute to the growing library of spectroscopic knowledge that underpins modern chemical research.

V. References

-

Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

Mallory, F. B., & Mallory, C. W. (2007). Through-space and through-bond J(F,F) and J(H,F) spin-spin coupling constants in fluorinated aromatic and heteroaromatic compounds. Journal of Fluorine Chemistry, 128(10), 1147-1159.

Sources

An In-depth Technical Guide to the Purity of Commercially Available Methyl 6-bromo-3-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-3-fluoropicolinate is a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in the final products. This guide provides a comprehensive overview of the factors influencing the purity of commercially available Methyl 6-bromo-3-fluoropicolinate, outlines potential impurities arising from its synthesis, and details robust analytical methodologies for its comprehensive purity assessment. This document is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the quality and consistency of this critical starting material.

The Critical Role of Purity in Synthesis

In the realm of pharmaceutical and agrochemical development, the principle of "garbage in, garbage out" holds significant weight. The purity of starting materials, such as Methyl 6-bromo-3-fluoropicolinate, directly dictates the quality, safety, and efficacy of the final active ingredient. The presence of impurities can have a cascade of negative effects, including:

-

Altered Reaction Pathways: Impurities can compete in subsequent synthetic steps, leading to the formation of unintended side products and reducing the yield of the desired compound.

-

Toxicity Concerns: Certain impurities may possess inherent toxicity, posing a risk to patient safety or the environment. Regulatory bodies have stringent limits on acceptable levels of impurities in final drug products.[1]

-

Impact on Physicochemical Properties: The presence of even small amounts of impurities can alter the physical properties of the final compound, such as its crystalline form, solubility, and stability.

-

Challenges in Downstream Processing: Impurities can complicate purification processes, requiring additional and often costly chromatographic separations.[2]

Therefore, a thorough understanding and rigorous control of the purity of Methyl 6-bromo-3-fluoropicolinate are not merely a matter of good laboratory practice but a fundamental requirement for successful and compliant product development.

Synthetic Landscape and the Genesis of Impurities

While specific proprietary synthesis routes for Methyl 6-bromo-3-fluoropicolinate are often closely guarded, a plausible and common synthetic strategy can be deduced from established organic chemistry principles and published methods for analogous compounds.[3][4][5] A likely pathway involves the bromination and fluorination of a picolinic acid derivative, followed by esterification.

A potential synthetic route could start from 2,5-dibromopyridine. A selective Grignard exchange followed by reaction with a chloroformate could yield a 6-bromonicotinate.[5] Subsequent fluorination and esterification would lead to the final product.

Based on this and other potential synthetic variations, a range of impurities can be anticipated in commercial batches of Methyl 6-bromo-3-fluoropicolinate.

Table 1: Potential Impurities in Commercial Methyl 6-bromo-3-fluoropicolinate

| Impurity Class | Specific Examples | Origin |

| Starting Materials | 2,5-dibromopyridine, 6-bromonicotinic acid, 3-fluoropicolinic acid | Incomplete reaction |

| Regioisomers | Methyl 5-bromo-3-fluoropicolinate, Methyl 6-bromo-5-fluoropicolinate | Non-selective halogenation |

| Hydrolysis Products | 6-bromo-3-fluoropicolinic acid | Exposure to moisture |

| By-products | Over-halogenated or under-halogenated picolinates | Lack of reaction control |

| Residual Solvents | Tetrahydrofuran, Diethyl ether, Methanol, Dichloromethane | Incomplete removal during workup |

A Multi-pronged Approach to Purity Verification: Analytical Methodologies

A single analytical technique is rarely sufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for the confident identification and quantification of all potential impurities.

Caption: Workflow for the comprehensive purity assessment of Methyl 6-bromo-3-fluoropicolinate.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the workhorse for quantifying the main component and non-volatile impurities.[6] A reversed-phase method is typically suitable for this class of compounds.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

-

Rationale: The gradient elution allows for the separation of compounds with a range of polarities, from the more polar hydrolysis product to the less polar starting materials. Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions).

-

Injection Volume: 10 µL.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of specific impurities, certified reference standards are required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[7][8]

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C (hold for 2 minutes).

-

Ramp: 10°C/min to 280°C (hold for 5 minutes).

-

Rationale: This temperature program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of higher-boiling impurities.

-

-

Injector Temperature: 250°C.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC. For residual solvent analysis, a headspace GC-MS method may be more appropriate.[8]

-

Identification: Impurities are identified by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Identification

NMR spectroscopy provides invaluable information about the molecular structure of the main component and can be used to identify and quantify isomeric impurities that may be difficult to resolve by chromatography.[9][10][11]

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling constants are characteristic of the molecule's structure.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence and position of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

-

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The relative integration of signals can be used for quantification if the structures of the impurities are known.

Table 2: Expected Analytical Signatures of Key Compounds

| Compound | HPLC Retention Time | GC-MS Elution Order | Key ¹H NMR Signals (indicative) |

| Methyl 6-bromo-3-fluoropicolinate | Main Peak | Main Peak | Aromatic protons, methyl singlet |

| 6-bromo-3-fluoropicolinic acid | Earlier than main peak | May not elute | Absence of methyl singlet, broader aromatic signals |

| 2,5-dibromopyridine | Later than main peak | Earlier than main peak | Distinct aromatic proton pattern |

| Methanol | Very early | Very early | Not applicable |

Stability and Storage Considerations

The purity of Methyl 6-bromo-3-fluoropicolinate can also be affected by improper storage and handling. As an ester, it is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. Therefore, it is crucial to:

-

Store the compound in a tightly sealed container in a cool, dry, and dark place.

-

Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent degradation.

-

Re-analyze the purity of the material if it has been stored for an extended period or if there is any suspicion of degradation.

Conclusion

Ensuring the high purity of Methyl 6-bromo-3-fluoropicolinate is a critical first step in any synthetic endeavor that utilizes this versatile building block. By understanding the potential impurities that can arise from its synthesis and employing a multi-technique analytical approach, researchers and drug development professionals can confidently assess the quality of their starting material. This diligence will ultimately contribute to the development of safer, more effective, and more consistent final products. The protocols and insights provided in this guide serve as a robust framework for establishing a comprehensive quality control strategy for Methyl 6-bromo-3-fluoropicolinate.

References

-

Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. (n.d.). Available at: [Link]

- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

MDPI. (2023). Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. Available at: [Link]

-

Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available at: [Link]

-

United States Environmental Protection Agency. (2022). Selected Analytical Methods for Environmental Remediation and Recovery (SAM) 2022. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-bromo-6-chloropicolinate. Available at: [Link]

-

PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]

-

ResearchGate. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

-

PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Available at: [Link]

-

Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Product chemistry - Relevant impurities of technical active substances. Available at: [Link]

-

SciELO. (2024). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

-

MDPI. (n.d.). Probing the Efficiency of 13-Pyridylalkyl Berberine Derivatives to Human Telomeric G-Quadruplexes Binding: Spectroscopic, Solid State and In Silico Analysis. Available at: [Link]

-

Newer fluorometric methods for the analysis of biologically important compounds. (n.d.). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

RSC Publishing. (n.d.). A switchable red-emitting fluorophore involving a 7.6.6 defect. Available at: [Link]

-

Pharmaffiliates. (n.d.). Bedaquiline-Impurities. Available at: [Link]

Sources

- 1. BVL - Product chemistry - Relevant impurities of technical active substances [bvl.bund.de]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

The Alchemist's Companion: A Technical Guide to the Safe Handling and Application of Methyl 6-bromo-3-fluoropicolinate

For the modern alchemists in pharmaceutical and agrochemical research, the pursuit of novel molecular architectures is a journey fraught with both immense potential and inherent risks. Among the vast armamentarium of chemical intermediates, halogenated heterocycles stand out for their synthetic versatility. Methyl 6-bromo-3-fluoropicolinate, a key building block, offers a unique combination of reactive sites, enabling intricate molecular elaborations. However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this valuable reagent, grounding every recommendation in the principles of chemical reactivity and toxicology.

Understanding the Hazard Profile: A Proactive Approach to Safety

Methyl 6-bromo-3-fluoropicolinate is a solid compound that, while not overtly dramatic in its reactivity under standard conditions, possesses a constellation of hazards that demand respect. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational understanding of its potential risks.

GHS Classification and the "Why" Behind the Warnings

A critical analysis of the hazard statements associated with this compound and its close structural analogs reveals a multi-faceted risk profile. The primary hazards stem from its potential to cause harm upon ingestion, skin/eye contact, and inhalation.

| Hazard Statement | GHS Code | Implication and Scientific Rationale |

| Harmful if swallowed | H302 | Ingestion can lead to systemic toxicity. The metabolic pathways for halogenated pyridines can produce reactive intermediates that interfere with cellular functions. |

| Harmful in contact with skin | H312 | Dermal absorption is a potential route of exposure. The lipophilic nature of the aromatic ring can facilitate penetration through the skin barrier. |

| Causes skin irritation | H315 | The compound can cause local inflammation upon contact with the skin, likely due to its chemical reactivity and ability to disrupt cellular membranes. |

| Causes serious eye irritation | H319 | Direct contact with the eyes can lead to significant irritation and potential damage. The cornea is particularly sensitive to chemical insults.[1][2] |

| Harmful if inhaled | H332 | As a solid, the primary inhalation risk is from dust. Fine particles can be deposited in the respiratory tract, leading to local irritation and potential systemic absorption. |

| May cause respiratory irritation | H335 | Inhalation of dust can irritate the mucous membranes of the respiratory system, causing symptoms such as coughing and shortness of breath.[3] |

It is crucial to recognize that while some safety data sheets for this specific compound may not list all of these hazards, the data for structurally similar brominated and fluorinated picolinates consistently point towards this hazard profile.[2][3] A conservative and proactive approach dictates that all these potential hazards be considered.

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should govern all handling procedures. This is best accomplished through a multi-layered approach, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of Methyl 6-bromo-3-fluoropicolinate, including weighing and preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a matter of preference but a scientifically informed decision based on the known hazards.

-

Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes.

-

Hand Protection: Nitrile gloves are a common choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be considered. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to dispose of them immediately after handling the compound.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

-

Respiratory Protection: For situations where there is a potential for significant aerosolization of the powder (e.g., large-scale transfers, cleaning up spills), a NIOSH-approved respirator with a particulate filter is recommended.

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of Methyl 6-bromo-3-fluoropicolinate.

Chemical Reactivity and Storage: Preventing Unforeseen Events

Methyl 6-bromo-3-fluoropicolinate's utility in synthesis is a direct result of its reactivity. Understanding this reactivity is paramount to its safe storage and use.

Incompatible Materials

Contact with the following should be avoided:

-

Strong Oxidizing Agents: These can react exothermically with the organic components of the molecule, potentially leading to a fire or explosion.

-

Strong Acids and Bases: These can catalyze hydrolysis of the methyl ester functional group, an exothermic reaction that can generate heat and pressure in a closed container.

-

Reactive Metals: While generally stable, under certain conditions (e.g., elevated temperatures), halogenated organic compounds can react with reactive metals like aluminum or magnesium.

Storage Recommendations

-

Container: Store in a tightly sealed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

-

Segregation: Store separately from the incompatible materials listed above.

Thermal Stability and Decomposition

-

Hydrogen Bromide (HBr)

-

Hydrogen Fluoride (HF)

-

Oxides of Carbon (CO, CO₂)

-

Nitrogen Oxides (NOx)

The potential for the formation of these hazardous substances underscores the importance of avoiding overheating and ensuring that any reactions are conducted with appropriate temperature control.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills:

-

Ensure proper PPE is worn, including respiratory protection if necessary.

-

Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

-

-

Large Spills:

-

Evacuate the immediate area and alert others.

-

Contact your institution's environmental health and safety department or emergency response team.

-

Do not attempt to clean up a large spill without the appropriate training and equipment.

-

Emergency Response Logic

Caption: Decision-making process for responding to a chemical spill.

Disposal: Responsible Stewardship

The disposal of Methyl 6-bromo-3-fluoropicolinate and any materials contaminated with it must be handled in accordance with all local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.

-

Waste Collection: All waste materials, including contaminated PPE, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container designated for halogenated organic waste.

-

Disposal Method: The preferred method of disposal is incineration at a licensed hazardous waste facility.[5] This high-temperature process is designed to break down the molecule into less harmful components. It is crucial to work with your institution's waste management provider to ensure proper disposal procedures are followed.

Conclusion

Methyl 6-bromo-3-fluoropicolinate is a powerful tool in the hands of a knowledgeable researcher. Its potential for advancing drug discovery and agrochemical development is significant. However, this potential can only be safely realized through a culture of safety that is built on a deep understanding of the compound's properties and a commitment to rigorous handling protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, scientists can confidently and responsibly harness the synthetic power of this versatile intermediate.

References

-

PubChem. Methyl 3-bromo-6-chloropicolinate. [Link]

-

PubMed. (2025, September 17). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

-

ACS Publications. (2014, November 25). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. [Link]

-

MDPI. (2023, February 9). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

-

PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

-

Princeton University Environmental Health and Safety. Chemical Incompatibility Chart. [Link]

-

PubMed. (2014, December 16). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. [Link]

-

ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation. [Link]

-

U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

-

BC Knowledge for Employees. I have a chemical spill in the lab, what should I do?. [Link]

-

Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

-

East Carolina University. Incompatible Chemicals. [Link]

-

MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

GOV.UK. Pyridine: incident management. [Link]

-

European Chemicals Agency. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

-

Inciner8. Pharmaceutical Incinerators For Waste Disposal. [Link]

-

U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

-

GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Thermal Decomposition of Brominated Butyl Rubber. [Link]

-

PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. [Link]

-

University of Florida. Incompatible Chemicals. [Link]

-

CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]

- Google Patents.

-

Wikipedia. Diazonium compound. [Link]

-

National Center for Biotechnology Information. Bacterial Degradation of Aromatic Compounds. [Link]

-